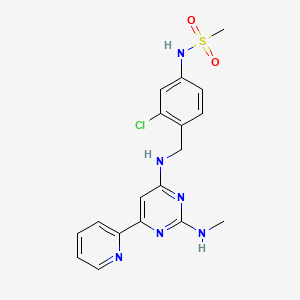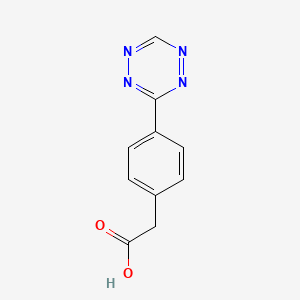
Tetrazine-Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazine-Acid, also known as 4-(1,2,4,5-Tetrazin-3-yl)benzeneacetic acid, is a compound with the molecular formula C10H8N4O2 . It belongs to a special class of heterocyclic compounds and is a building block in the design of biologically important organic molecules . This compound demonstrates exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile . The chemical stability of tetrazines is substantially lower compared to methyltetrazines, thus requiring more careful selection of reagents and conditions for chemical transformation .
Synthesis Analysis
The synthesis of tetrazines can be achieved through various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method . Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
Molecular Structure Analysis
The molecular weight of this compound is 216.20 g/mol . The InChI string representation of its structure is InChI=1S/C10H8N4O2/c15-9(16)5-7-1-3-8(4-2-7)10-13-11-6-12-14-10/h1-4,6H,5H2,(H,15,16) . The Canonical SMILES representation is C1=CC(=CC=C1CC(=O)O)C2=NN=CN=N2 .
Chemical Reactions Analysis
Tetrazine bioorthogonal reaction refers to inverse electron-demand Diels–Alder chemical reaction between tetrazine derivatives and various dienophiles . This technique was reported by two groups in 2008 independently .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of this compound is 216.06472551 g/mol . The Topological Polar Surface Area is 88.9 Ų . It has a Heavy Atom Count of 16 .
Aplicaciones Científicas De Investigación
Bioorthogonal Chemistry and Medical Applications : 1,2,4,5-tetrazines are widely used in bioorthogonal coupling reactions, which are pivotal in medical research for applications like intracellular small molecule imaging, protein tagging, post-synthetic DNA labeling, and in vivo imaging (Yang et al., 2012). Additionally, tetrazine bioorthogonal reactions are employed in imaging, detection, diagnostics, drug delivery, and biomaterials, particularly due to their rapid tunable reaction rate and fluorogenic properties (Wu & Devaraj, 2016).
Supramolecular Chemistry : Tetrazines play a role in the formation of supramolecular architectures, especially in anion-π interactions. These interactions are significant in designing selective anion receptors, hosts, colorimetric sensors, and catalysts, and may influence biological functions (Chifotides & Dunbar, 2013).
Material Science : Tetrazines find applications in materials science, notably in the development of photo- and electroactive materials such as electronic devices, luminescent elements, and image sensors (Lipunova et al., 2021).
Anticorrosion and Antimicrobial Applications : Tetrazines, specifically 1,2-dihydro 1, 2, 4, 5 tetrazine-3, 6-dicarboxylic acid, have shown potential in anticorrosion properties on aluminium alloys and antimicrobial activity against bacteria inducing corrosion (Jaiswal et al., 2015).
Energetic Material Research : Tetrazine-based energetic compounds are explored for their application in micro-thrust systems, low signature propellants, and composite explosives. They have shown potential in increasing burning rates and decreasing sensitivity in explosives (Wang Bozhou, 2013).
Antiviral Agent Research : Tetrazines have been proposed as potent antiviral agents, specifically against Human cytomegalovirus (HCMV) protease (Singh & Kumari, 2016).
Super-Resolution Microscopy : Tetrazines are used in bioorthogonal labeling with dyes for super-resolution microscopy, aiding in the study of cellular and molecular processes (Beliu et al., 2019).
Peptide Modification and Live Cell Labeling : A tetrazine-containing amino acid has been synthesized for use in peptide modification and live cell labeling, showing significant biological activity (Ni et al., 2015).
Mecanismo De Acción
Safety and Hazards
Tetrazine-Acid is classified as a self-reactive chemical . The hazard statement for this compound is that heating may cause a fire . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . It should be disposed of in an approved waste disposal plant .
Direcciones Futuras
Tetrazine bioorthogonal reactions are particularly important and have increasing applications in various fields owing to their unique properties of easily controlled fluorescence or radiation off-on mechanism . This greatly facilitates the tracking of real signals without being disturbed by background . Future research directions include the development of new synthetic routes that provide easy access to substituted tetrazines with different reactivities . This would eliminate the classical solution-phase problems of mixtures of symmetrical and unsymmetrical tetrazines, with only a single final purification step required . This paves the way for the rapid synthesis of s-tetrazines with various applications in bioorthogonal chemistry and beyond .
Análisis Bioquímico
Biochemical Properties
Tetrazine-Acid plays a crucial role in biochemical reactions, particularly in bioorthogonal chemistry. It interacts with various biomolecules, including enzymes and proteins, through its fast cycloaddition kinetics. One of the primary interactions is with trans-cyclooctene, forming a stable adduct . This interaction is highly specific and occurs rapidly, making this compound an excellent candidate for labeling and tracking biomolecules in complex biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to act as a fluorogenic probe, enabling the visualization of cellular structures and dynamics . By interacting with specific biomolecules, this compound can modulate cell function, leading to changes in gene expression and metabolic activity . These effects are crucial for understanding cellular responses to different stimuli and for developing targeted therapies.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through cycloaddition reactions. This compound binds to strained alkenes and alkynes, such as trans-cyclooctene, via inverse electron demand Diels-Alder reactions . These interactions result in the formation of stable adducts, which can modulate enzyme activity and gene expression. This compound’s ability to form covalent bonds with specific biomolecules makes it a powerful tool for studying molecular interactions and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but its chemical stability is lower compared to methyltetrazines . Over time, this compound may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, although its stability must be carefully monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively label and track biomolecules without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including disruption of cellular function and metabolic processes . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s ability to form stable adducts with specific biomolecules allows it to influence metabolic processes, making it a valuable tool for studying metabolism and developing metabolic therapies . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enhancing its effectiveness in targeting biomolecules . The transport and distribution of this compound are essential for its application in bioorthogonal chemistry and cellular imaging.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can be localized to various subcellular structures, including the nucleus, mitochondria, and cytoplasm, depending on its interactions with specific biomolecules . This localization is critical for its function as a fluorogenic probe and for studying subcellular processes.
Propiedades
IUPAC Name |
2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c15-9(16)5-7-1-3-8(4-2-7)10-13-11-6-12-14-10/h1-4,6H,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJKKTFIAUAYGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=NN=CN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


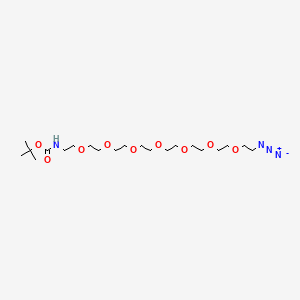
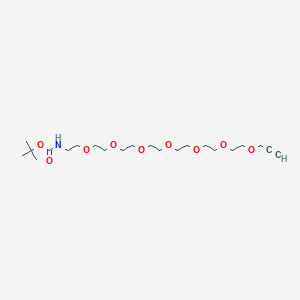

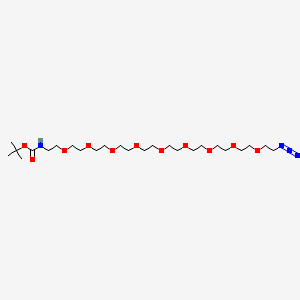

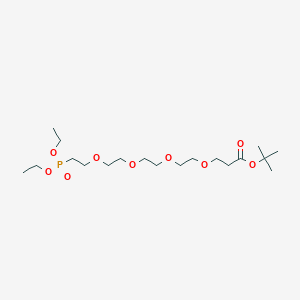
![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)
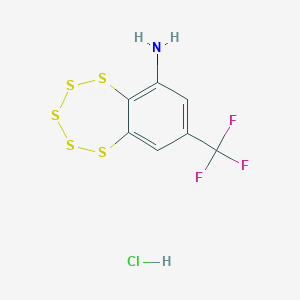

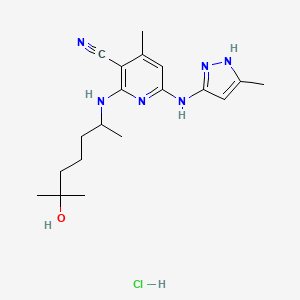
![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)
![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)
